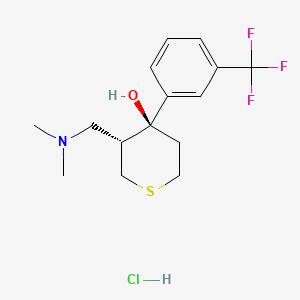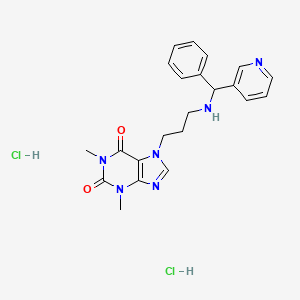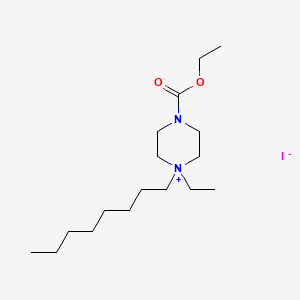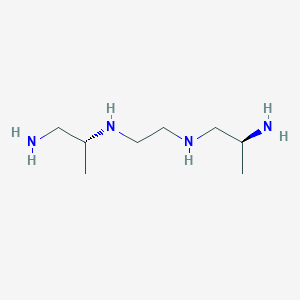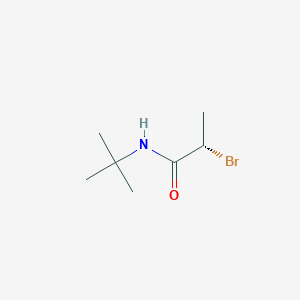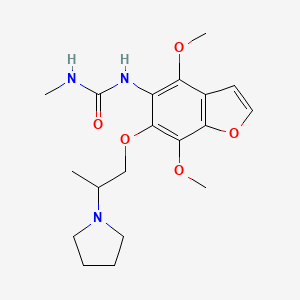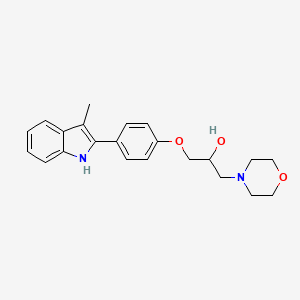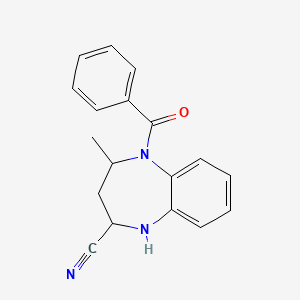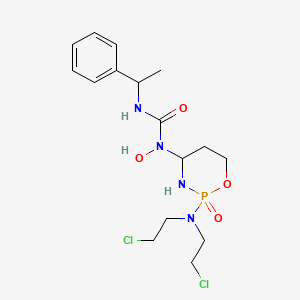
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-phenylethyl)-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide is a complex organic compound that belongs to the class of oxazaphosphorine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide typically involves multiple steps. The process begins with the preparation of the oxazaphosphorine ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the urea and hydroxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a chemotherapeutic agent. Its ability to interfere with cellular processes makes it a candidate for cancer treatment.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer. Its mechanism of action involves interfering with DNA replication, making it effective against rapidly dividing cells.
Industry
In the industrial sector, this compound may be used in the synthesis of other chemicals and materials. Its reactivity and versatility make it valuable for various applications.
Mechanism of Action
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, preventing replication and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine derivative used in chemotherapy.
Ifosfamide: Similar in structure and function, used to treat various cancers.
Melphalan: An alkylating agent with a similar mechanism of action.
Uniqueness
What sets Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide apart is its specific structure, which may offer unique interactions with biological targets. Its combination of functional groups allows for diverse chemical modifications, making it a versatile compound for research and therapeutic applications.
Properties
CAS No. |
97139-70-3 |
|---|---|
Molecular Formula |
C16H25Cl2N4O4P |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C16H25Cl2N4O4P/c1-13(14-5-3-2-4-6-14)19-16(23)22(24)15-7-12-26-27(25,20-15)21(10-8-17)11-9-18/h2-6,13,15,24H,7-12H2,1H3,(H,19,23)(H,20,25) |
InChI Key |
FQPLKRUQPRNSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


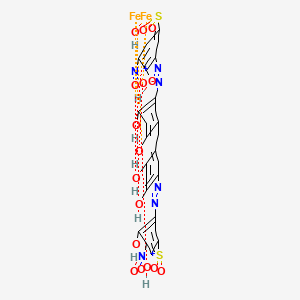

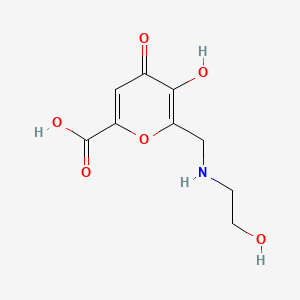
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)

